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Introduction

Telatinib (BAY 57-9352) is an orally available, small-molecule inhibitor of vascular endothelial growth

factor receptors 2 and 3 (VEGFR-2/-3) and platelet-derived growth factor receptor β (PDGFR-β) tyrosine

kinases [1]. This document provides a comprehensive pharmacokinetic sampling protocol based on phase I

clinical studies in patients with advanced solid tumors. The recommended phase II dose established in these

studies was 900 mg twice daily (BID) under continuous dosing [2] [3].

Pharmacokinetic Sampling Time Points

The sampling protocol below was validated in clinical trials and designed to characterize telatinib and its

primary metabolite (BAY 60-8246) pharmacokinetics.

Table 1: Blood Sampling Protocol for Telatinib Pharmacokinetic
Analysis
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Study
Cycle

Day
Sample Collection Time Points
(Relative to Dose)

Additional Notes

Cycle 1 Day

1

Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12

hours post-dose [2] [3]

For once-daily regimen, an additional 24-

hour sample was collected [3].

Cycle 1 Day

14

Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, and 12

hours post-dose [1] [2]

Steady-state assessment.

Cycles 2

& 4

Day

14

Abbreviated sampling schedule [3] Protocol did not specify exact times for

abbreviated schedules.

Experimental Methodology

Sample Handling and Bioanalysis

Blood Collection: Collect samples via an indwelling intravenous catheter into appropriate tubes

(e.g., K₂EDTA) [3].
Plasma Processing: Centrifuge blood samples promptly; store harvested plasma at -70°C or below

until analysis.
Analytical Method: Quantify telatinib and its demethylated metabolite (BAY 60-8246) using a

validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method [2].

Pharmacokinetic Data Analysis

Software: Perform non-compartmental analysis using validated software (e.g., WINNonlin, version

4.1.a) [3].
Key Parameters: Calculate the following primary and secondary PK parameters:

Cmax: Maximum observed plasma concentration.

tmax: Time to reach Cmax.

AUC(0-12): Area under the plasma concentration-time curve from zero to 12 hours.

AUC(0-tn): Area under the curve from zero to the last measurable concentration.

Half-life (t1/2): Terminal elimination half-life [2] [3].
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Pharmacokinetic Data Profile

The table below summarizes the steady-state (Day 14) pharmacokinetic parameters of telatinib and its

metabolite BAY 60-8246 after twice-daily dosing, demonstrating less than dose-proportional increases in

exposure [1] [2].

Table 2: Geometric Mean (% Coefficient of Variation) of Telatinib
and BAY 60-8246 Pharmacokinetic Parameters on Day 14 of
Cycle 1 [4]

Parameter 600 mg BID (n=6) 900 mg BID (n=27) 1200/1500 mg BID (n=6)

Telatinib

Cmax (mg/L) 0.825 (93%) 0.899 (91%) 1.467 (33%)

tmax (h) [median, range] 2.3 [1.1 - 4] 2.6 [0.5 - 8] 2.5 [0.67 - 4.1]

AUC(0-12) (mg·h/L) 5.779 (71%) 5.761 (82%) 9.800 (33%)

Half-life (h) 8.2 (47%) 6.8 (47%) 8.1 (71%)

BAY 60-8246 (Metabolite)

Cmax (mg/L) 0.101 (203%) 0.095 (120%) 0.207 (85%)

tmax (h) [median, range] 2.3 [0.6 - 4] 3.2 [0.5 - 12.2] 2.6 [0.5 - 4.1]

AUC(0-12) (mg·h/L) 0.826 (182%) 0.636 (101%) 1.595 (92%)

Half-life (h) 6.2 (14%) 6.5 (48%) 7.8 (38%)

Experimental Workflow
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The following diagram illustrates the complete pharmacokinetic study workflow for telatinib, from patient

enrollment to final data analysis.

Patient Enrollment & Dosing

Cycle 1, Day 1:
Intensive PK Sampling

Sample Processing
(Centrifugation, Plasma Storage)

Cycle 1, Day 14:
Steady-State PK Sampling

Subsequent Cycles:
Abbreviated PK Sampling

Bioanalysis
(LC-MS/MS Quantification)

PK Parameter Calculation
(Non-Compartmental Analysis)

Data Interpretation & Reporting

Click to download full resolution via product page

Critical Protocol Considerations

Dosing Schedule: This protocol was established for both continuous daily dosing and a 14-days-
on/7-days-off schedule [1].

Food Effects: The provided studies do not specify the conditions (fasted/fed) of administration.
Controlling for food intake is recommended for consistent PK data.

Formulation: Early cohorts used a solution, later transitioning to 150 mg and 300 mg mesylate tablet
formulations. The formulation should be documented as it may impact absorption [3].
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Patient Population: This protocol was used in patients with refractory solid tumors. The sampling

schedule is robust for characterizing PK in a clinical population [2] [3].

Associated Pharmacodynamic Assessments

The phase I studies integrated PK sampling with these key pharmacodynamic (PD) assessments to establish

biological activity:

Plasma Biomarkers: Collected at baseline, pre-dose, and 8 hours post-dose on specified days to
measure soluble VEGFR-2 (sVEGFR-2) and VEGF levels [3]. A dose-dependent decrease in

sVEGFR-2 was observed [2] [3].
Dynamic Contrast-Enhanced MRI (DCE-MRI): Performed at baseline and on treatment to measure

changes in tumor blood flow (Ktrans, IAUC60), which decreased with increasing telatinib exposure [1]

[2] [3].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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